molecular formula C18H21FN4O3S B2766608 1-{2-[(4-fluorophenyl)sulfanyl]acetyl}-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide CAS No. 1334373-09-9

1-{2-[(4-fluorophenyl)sulfanyl]acetyl}-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide

Katalognummer: B2766608
CAS-Nummer: 1334373-09-9
Molekulargewicht: 392.45
InChI-Schlüssel: FKIDLBANBYJTMR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-{2-[(4-fluorophenyl)sulfanyl]acetyl}-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide is a useful research compound. Its molecular formula is C18H21FN4O3S and its molecular weight is 392.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 1-{2-[(4-fluorophenyl)sulfanyl]acetyl}-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide (referred to as "compound X" for brevity) exhibits significant biological activity due to its unique structural features, including a piperidine core and oxadiazole moiety. This article delves into the biological activities associated with compound X, highlighting its pharmacological potential, mechanisms of action, and relevant case studies.

Structural Characteristics

Compound X is characterized by:

  • Piperidine Ring : Known for its diverse pharmacological activities, including analgesic and anti-inflammatory effects.
  • Oxadiazole Moiety : Associated with antimicrobial and anticancer properties.
  • Sulfanyl Group : Enhances the compound's reactivity and biological interactions.

Antimicrobial Activity

Research indicates that compounds similar to X have demonstrated varying degrees of antibacterial activity. For instance, studies on related piperidine derivatives showed:

  • Moderate to strong activity against Salmonella typhi and Bacillus subtilis.
  • Weak to moderate activity against other strains such as Escherichia coli and Staphylococcus aureus .

Enzyme Inhibition

Compound X is posited to act as an inhibitor for several key enzymes:

  • Acetylcholinesterase (AChE) : Critical for neurotransmission; inhibition may lead to increased acetylcholine levels, beneficial in neurodegenerative conditions.
  • Urease : Inhibition can help manage conditions like urinary tract infections by reducing urea hydrolysis .

Anticancer Potential

The oxadiazole component has been linked to anticancer properties. Preliminary studies suggest that similar compounds induce apoptosis in cancer cells through both extrinsic and intrinsic pathways . The specific interaction of compound X with cancer cell lines remains an area for future investigation.

Docking Studies

Molecular docking studies have elucidated the interaction profiles of compound X with various biological targets. These studies reveal:

  • Binding affinities with key amino acids in target proteins.
  • Potential competitive inhibition mechanisms against AChE and urease enzymes .

Bovine Serum Albumin (BSA) Binding

Binding studies with BSA suggest that compound X can effectively interact with plasma proteins, which may influence its pharmacokinetics and bioavailability . The binding affinity indicates potential therapeutic efficacy in vivo.

Study 1: Antimicrobial Efficacy

A study evaluating a series of piperidine derivatives found that the presence of a sulfamoyl group significantly enhanced antibacterial activity. Compound X was tested against a panel of bacterial strains, yielding promising results particularly against gram-negative bacteria .

Study 2: Enzyme Inhibition Profile

In a comparative analysis of enzyme inhibitors, compound X was assessed alongside known inhibitors. The results indicated that it exhibited comparable IC50 values against AChE and urease, suggesting it may be a viable candidate for further development in treating neurodegenerative diseases and managing urinary tract infections .

Eigenschaften

IUPAC Name

1-[2-(4-fluorophenyl)sulfanylacetyl]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4O3S/c1-12-21-16(26-22-12)10-20-18(25)13-6-8-23(9-7-13)17(24)11-27-15-4-2-14(19)3-5-15/h2-5,13H,6-11H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKIDLBANBYJTMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNC(=O)C2CCN(CC2)C(=O)CSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.